C1P Specifically Activates cPLA2α with EC50 400 nM; S1P and C2-C1P Are Inactive
Ceramide 1-phosphate specifically activates group IVA cytosolic phospholipase A2α (cPLA2α) to stimulate arachidonic acid release and prostaglandin E2 (PGE2) synthesis with an EC50 of 400 nM, whereas structurally similar lipids including C2-ceramide 1-phosphate (C2-C1P) and sphingosine 1-phosphate (S1P) fail to activate this enzyme [1]. C1P requires an acyl-chain of ≥6 carbons for cPLA2α activation; C2-C1P, which possesses a two-carbon acyl chain, is completely ineffective [2].
| Evidence Dimension | cPLA2α activation potency (EC50 for PGE2 synthesis) |
|---|---|
| Target Compound Data | EC50 = 400 nM |
| Comparator Or Baseline | C2-C1P (no activation observed); structurally similar lipids (no activation) |
| Quantified Difference | C1P: active (EC50 = 400 nM); C2-C1P: inactive; ≥6-carbon acyl-chain requirement |
| Conditions | Ethanol/dodecane delivery system; in vitro cPLA2α assay; PGE2 synthesis measurement |
Why This Matters
Procurement of natural or long-chain C1P is essential for cPLA2α-dependent eicosanoid studies; short-chain analogs (e.g., C2-C1P) cannot substitute for this activity.
- [1] Wijesinghe DS, Subramanian P, Lamour NF, Gentile LB, Granado MH, Bielawska A, Szulc Z, Gomez-Muñoz A, Chalfant CE. Chain length specificity for activation of cPLA2α by C1P: use of the dodecane delivery system to determine lipid-specific effects. J Lipid Res. 2009;50(10):1986-95. doi:10.1194/jlr.M800367-JLR200. View Source
- [2] Wijesinghe DS, Subramanian P, Lamour NF, et al. Delivery of C1P to cells via ethanol/dodecane system demonstrated lipid-specific activation of cPLA2α, AA release, and PGE2 synthesis (EC50 = 400 nM). J Lipid Res. 2009. View Source
